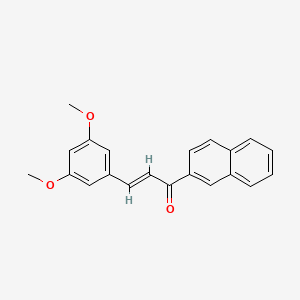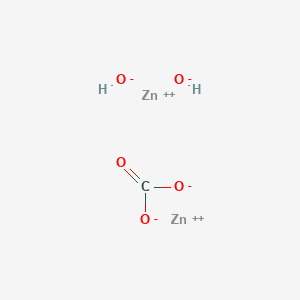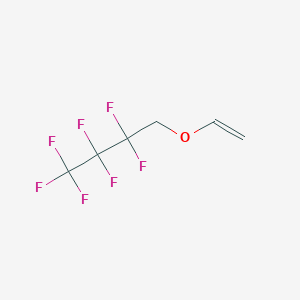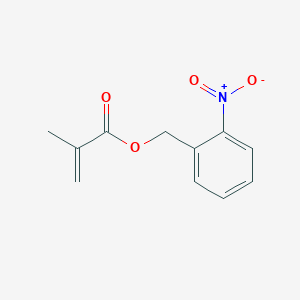
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is a silicon-based compound with the molecular formula C10H28Cl2O2Si4. This compound is characterized by the presence of two chlorodimethylsilyl groups attached to an ethyl chain, which is further connected to a tetramethyldisiloxane backbone. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chlorodimethylsilane with ethylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
-
Reaction of Chlorodimethylsilane with Ethylene
Reagents: Chlorodimethylsilane, Ethylene
Catalyst: Platinum-based catalyst
Conditions: Inert atmosphere, controlled temperature
-
Formation of the Disiloxane Backbone
Reagents: Intermediate product from the first step, Tetramethyldisiloxane
Catalyst: Acidic or basic catalyst
Conditions: Controlled temperature and pressure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
化学反应分析
Types of Reactions
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidation reactions can convert the silicon-hydrogen bonds to silicon-oxygen bonds, forming siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products
Substitution Reactions: Various substituted silanes.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes.
科学研究应用
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用机制
The mechanism of action of 1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its silicon atoms with various molecular targets. The chlorodimethylsilyl groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable complexes. This property is exploited in various applications, such as the protection of functional groups in organic synthesis and the stabilization of biomolecules in biological research.
相似化合物的比较
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar structure but lacks the disiloxane backbone.
1,3-Bis(chlorodimethylsilyl)propane: Similar structure but with a propane backbone instead of an ethyl chain.
1,3-Bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane: Contains a cyclodisilazane ring instead of a linear disiloxane backbone.
Uniqueness
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of chlorodimethylsilyl groups and a tetramethyldisiloxane backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C12H32Cl2OSi4 |
|---|---|
分子量 |
375.62 g/mol |
IUPAC 名称 |
chloro-[2-[[2-[chloro(dimethyl)silyl]ethyl-dimethylsilyl]oxy-dimethylsilyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C12H32Cl2OSi4/c1-16(2,13)9-11-18(5,6)15-19(7,8)12-10-17(3,4)14/h9-12H2,1-8H3 |
InChI 键 |
HFTOIHFYLSBRFG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC[Si](C)(C)Cl)O[Si](C)(C)CC[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)








